Cas no 1269292-71-8 (4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine)

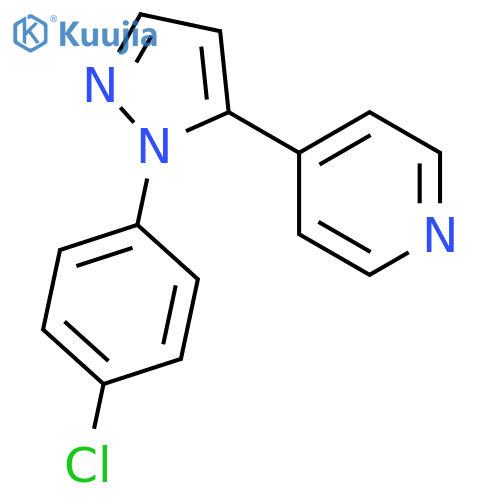

1269292-71-8 structure

商品名:4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine

- 4-[2-(4-chlorophenyl)pyrazol-3-yl]pyridine

- AKOS022172592

- 1269292-71-8

- 4-[1-(4-Chlorophenyl)-1H-pyrazol-5-yl]pyridine

- DTXSID30719072

- Pyridine, 4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-

-

- インチ: InChI=1S/C14H10ClN3/c15-12-1-3-13(4-2-12)18-14(7-10-17-18)11-5-8-16-9-6-11/h1-10H

- InChIKey: FHOUWZJIBYZPDK-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N2C(=CC=N2)C3=CC=NC=C3)Cl

計算された属性

- せいみつぶんしりょう: 255.0563250g/mol

- どういたいしつりょう: 255.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 30.7Ų

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172645-1g |

4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)pyridine |

1269292-71-8 | 95% | 1g |

$516 | 2024-08-02 | |

| Alichem | A029189304-1g |

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine |

1269292-71-8 | 95% | 1g |

497.70 USD | 2021-06-01 | |

| Ambeed | A366403-1g |

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine |

1269292-71-8 | 95+% | 1g |

$469.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770661-1g |

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine |

1269292-71-8 | 98% | 1g |

¥4924.00 | 2024-08-09 | |

| Chemenu | CM172645-1g |

4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)pyridine |

1269292-71-8 | 95% | 1g |

$549 | 2021-08-05 |

4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1269292-71-8 (4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine) 関連製品

- 1189426-16-1(Sulfadiazine-13C6)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1269292-71-8)4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine

清らかである:99%

はかる:1g

価格 ($):422.0